molecular formula C10H11NO3 B6270691 4-amino-3-cyclopropoxybenzoic acid CAS No. 1243473-88-2

4-amino-3-cyclopropoxybenzoic acid

Cat. No.: B6270691
CAS No.: 1243473-88-2
M. Wt: 193.2
InChI Key:
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Description

4-amino-3-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an amino group, a cyclopropoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-cyclopropoxybenzoic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-nitro-3-cyclopropoxybenzoic acid. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at low temperatures to reduce the nitro group to an amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often achieving over 96% yield with purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and imines.

Scientific Research Applications

4-amino-3-cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropoxy group can interact with hydrophobic regions of proteins, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-cyclopropoxybenzoic acid is unique due to the presence of both an amino group and a cyclopropoxy group on the benzoic acid ring. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in synthesis and biological research .

Properties

CAS No.

1243473-88-2

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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